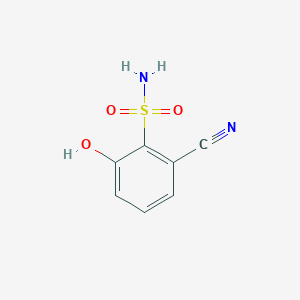
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene typically involves the alkylation of 2-ethoxy-3-ethylbenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The use of catalysts, such as zeolites or metal oxides, can enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products Formed
Nucleophilic Substitution: Products include 1-(3-azidopropyl)-2-ethoxy-3-ethylbenzene, 1-(3-thiocyanatopropyl)-2-ethoxy-3-ethylbenzene, and 1-(3-methoxypropyl)-2-ethoxy-3-ethylbenzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-3-ethylbenzaldehyde, 1-(3-chloropropyl)-2-ethoxy-3-ethylacetophenone, and 1-(3-chloropropyl)-2-ethoxy-3-ethylbenzoic acid.
Reduction: Products include 1-(3-propyl)-2-ethoxy-3-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene depends on its specific application
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids. Its interaction with these targets can modulate their activity, leading to biological effects.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. Its effects on these pathways can result in therapeutic or toxicological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropyl)-2-methoxy-3-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-2-ethoxy-3-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene: Similar structure but with the ethyl group in a different position on the benzene ring.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene is unique due to the specific arrangement of its substituents. This arrangement can influence its reactivity, physical properties, and biological activity. The presence of both ethoxy and ethyl groups on the benzene ring, along with the 3-chloropropyl group, provides a distinct chemical profile that can be exploited in various applications.
Eigenschaften
Molekularformel |
C13H19ClO |
|---|---|
Molekulargewicht |
226.74 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-2-ethoxy-3-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-5-8-12(9-6-10-14)13(11)15-4-2/h5,7-8H,3-4,6,9-10H2,1-2H3 |
InChI-Schlüssel |
KMOFOQSRWQVLFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CCCCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


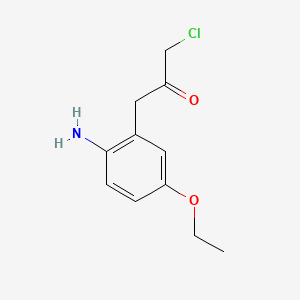

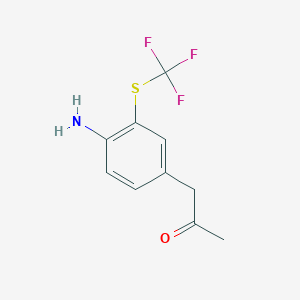
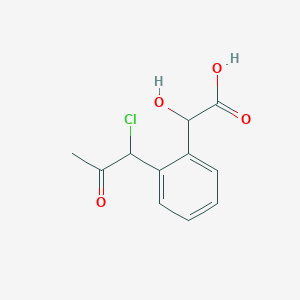
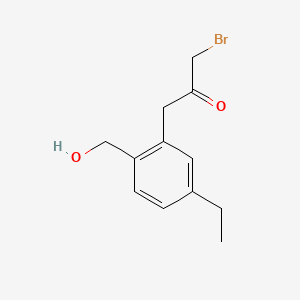

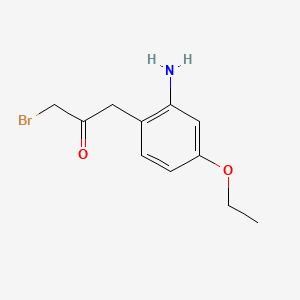
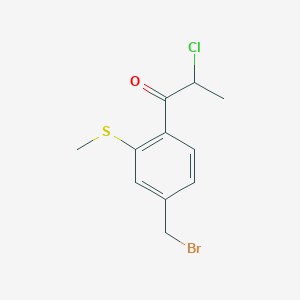



![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)
